N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide
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Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Preparation Methods
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential cellular components, leading to cell death . For its anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with antimicrobial and anticancer activities.
2-mercaptobenzothiazole: Known for its use as a vulcanization accelerator in the rubber industry and its antimicrobial properties.
N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl) formohydrazido acetamide: A compound with significant antibacterial activity.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2N2OS/c21-13-7-5-8-14(22)18(13)19(25)23-15-9-2-1-6-12(15)20-24-16-10-3-4-11-17(16)26-20/h1-11H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCLFVSBFWBYHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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